4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
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Description
4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Arylpiperazine Derivatives as High-affinity Serotonin Ligands
Research has shown that arylpiperazine derivatives can be designed to have high affinity for 5-HT1A serotonin receptors. For example, a study by Glennon et al. (1988) prepared a series of 4-substituted 1-arylpiperazines, which displayed significant affinity for 5-HT1A sites. This highlights the potential of such derivatives, possibly including compounds structurally related to 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, in the development of agents targeting serotonin receptors (Glennon, Naiman, Lyon, & Titeler, 1988).
Novel Benzodifuranyl, Triazines, and Oxadiazepines as Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds with potential anti-inflammatory and analgesic properties, showcasing the versatility of such chemical structures in medicinal chemistry. This suggests that related compounds could also be developed for their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives
Kohara et al. (2002) demonstrated the synthesis of thieno[2,3-b][1,5]benzoxazepine derivatives, including compounds with 4-methylpiperazin-1-yl groups. This research highlights the compound's relevance in the synthesis of novel heterocyclic systems with potential pharmacological applications (Kohara, Tanaka, Kimura, et al., 2002).
Potential Nootropic Agents
Valenta et al. (1994) explored the synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds, indicating the broad applicability of these molecular frameworks in creating compounds with nootropic (cognitive-enhancing) activity. This research underscores the potential of derivatives of 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide in nootropic agent development (Valenta, Urban, Taimr, & Polívka, 1994).
properties
IUPAC Name |
4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)18(16-7-12-25-14-16)13-20-19(23)15-3-5-17(24-2)6-4-15/h3-7,12,14,18H,8-11,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDRQBMFRFOOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide |
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